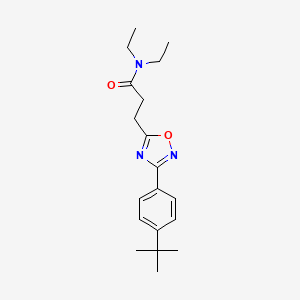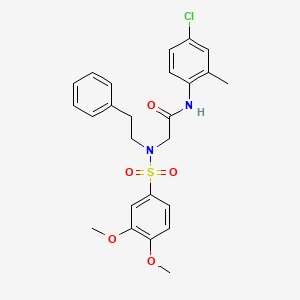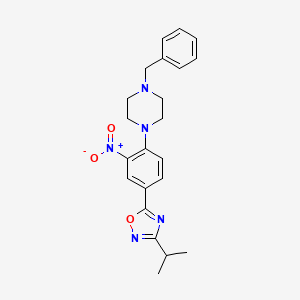
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as EPOB, is a chemical compound that has gained significant attention in the field of scientific research. EPOB is a small molecule that has been synthesized to act as a modulator of the Wnt signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. The modulation of this pathway has been linked to several diseases, including cancer, Alzheimer's disease, and osteoporosis.
作用機序
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide modulates the Wnt signaling pathway by binding to the protein Dishevelled (Dvl). Dvl is a key component of the Wnt signaling pathway, and its activation leads to the stabilization of β-catenin, which is a transcriptional co-activator. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to inhibit the interaction between Dvl and Axin, which leads to the destabilization of β-catenin and the inhibition of the Wnt signaling pathway.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the formation of amyloid-β plaques in animal models of Alzheimer's disease. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has also been shown to increase bone density in animal models of osteoporosis.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It is also a specific modulator of the Wnt signaling pathway, which makes it a valuable tool for studying this pathway. However, N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experimental conditions. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. One direction is to study its potential therapeutic applications in more detail. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has shown promise in the treatment of cancer, Alzheimer's disease, and osteoporosis, and further research is needed to determine its efficacy in these diseases. Another direction is to study the mechanism of action of N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide in more detail. While it is known that N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide modulates the Wnt signaling pathway by binding to Dvl, the exact mechanism of action is not fully understood. Finally, there is a need to develop more effective formulations of N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide that can improve its solubility and increase its half-life in vivo.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-bromo-5-iodophenol, followed by the reaction of the resulting intermediate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The final step involves the reaction of the intermediate with benzoyl chloride to yield N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. This synthesis method has been reported in a study published by the Journal of Organic Chemistry in 2010.
科学的研究の応用
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a significant effect on the Wnt signaling pathway, which makes it a promising candidate for the treatment of various diseases. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and osteoporosis. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-19-14-12-18(13-15-19)25-24(28)20-10-6-7-11-21(20)30-16-22-26-23(27-31-22)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJSGPQPEJAOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)
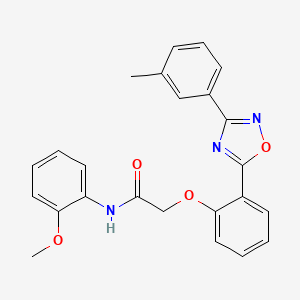
![N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706279.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-methoxypropyl)acetamide](/img/structure/B7706293.png)
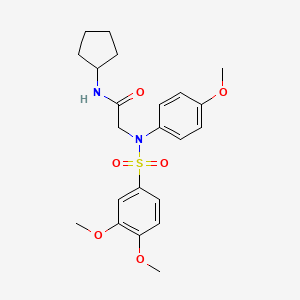

![3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706316.png)
